(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol
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Overview
Description
(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the methyl group at the 6-position and the methanol group at the 3-position of the imidazo[1,2-a]pyridine ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with various targets in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Compounds with similar structures have been associated with the phosphatidylinositol 3-kinase (pi3k) signaling pathway, which is often associated with tumorigenesis and cancer progression .
Pharmacokinetics
The compound’s molecular weight of 16219 suggests it may have favorable absorption and distribution characteristics, as molecules under 500 Daltons generally have good bioavailability.
Result of Action
Related compounds have shown inhibitory effects on certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol can have various effects on different types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors . Specific information on its effects on metabolic flux or metabolite levels is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylimidazo[1,2-A]pyridin-3-YL)methanol typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction proceeds efficiently, yielding the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and quality.
Chemical Reactions Analysis
Types of Reactions
(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methyl group at the 6-position can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (6-Methylimidazo[1,2-A]pyridin-3-YL)carboxylic acid, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: The parent compound without the methyl and methanol groups.
(6-Chloroimidazo[1,2-A]pyridin-3-YL)methanol: A similar compound with a chlorine atom at the 6-position.
(6-Methylimidazo[1,2-A]pyridin-3-YL)ethanol: A derivative with an ethanol group instead of methanol.
Uniqueness
(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol is unique due to the presence of both the methyl and methanol groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold in medicinal chemistry and other research fields.
Properties
IUPAC Name |
(6-methylimidazo[1,2-a]pyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-2-3-9-10-4-8(6-12)11(9)5-7/h2-5,12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJTYHBNEDSUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2CO)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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